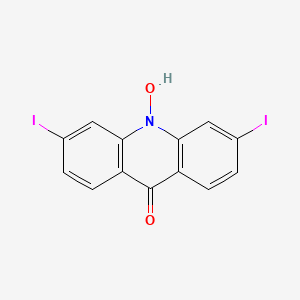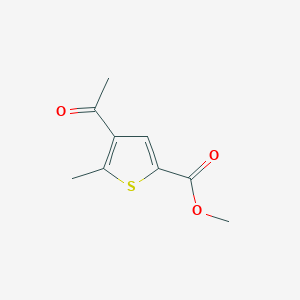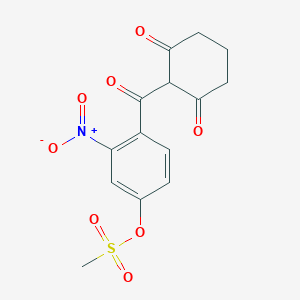
4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate is a complex organic compound with a unique structure that includes a cyclohexane ring, a nitrophenyl group, and a methanesulfonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate typically involves multiple steps. One common method starts with the preparation of the cyclohexane-1,3-dione, which is then reacted with a suitable nitrophenyl derivative under controlled conditions. The final step involves the introduction of the methanesulfonate group through a sulfonation reaction. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methanesulfonate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the methanesulfonate ester.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and stability make it suitable for various applications.
作用機序
The mechanism by which 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
- 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-aminophenyl methanesulfonate
- 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-hydroxyphenyl methanesulfonate
- 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-chlorophenyl methanesulfonate
Uniqueness
Compared to similar compounds, 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate stands out due to its nitro group, which imparts unique reactivity and potential applications. The presence of the nitro group allows for specific chemical transformations that are not possible with other derivatives.
特性
CAS番号 |
126070-60-8 |
|---|---|
分子式 |
C14H13NO8S |
分子量 |
355.32 g/mol |
IUPAC名 |
[4-(2,6-dioxocyclohexanecarbonyl)-3-nitrophenyl] methanesulfonate |
InChI |
InChI=1S/C14H13NO8S/c1-24(21,22)23-8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 |
InChIキー |
MAPXZHNGBCCSFO-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OC1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)
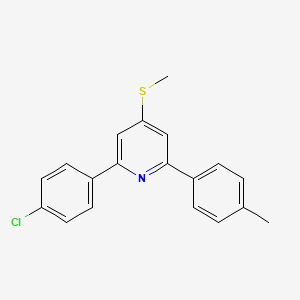
![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)

![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)
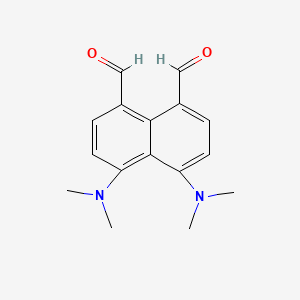
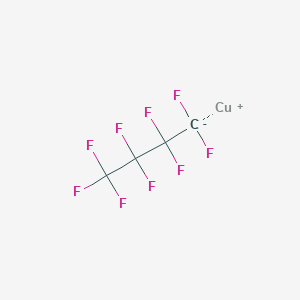
![5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14285952.png)



